Structural Determinants of Biological Activity: Cyclohexylamino vs. Alternative Substituents
The presence of a cyclohexylamino group in CAS 341968-07-8, as opposed to a methylamino (CAS 341968-05-6) or diethylamino (CAS 478247-23-3) group, is a critical structural determinant for potential biological activity . Patent literature establishes that 4-substituted cyclohexylamine derivatives are effective thrombin inhibitors, demonstrating selectivity for thrombin over other trypsin-like enzymes and possessing oral bioavailability [1]. This indicates that the cyclohexylamine pharmacophore is a key element for engagement with specific biological targets. Direct comparative data for this exact compound against its methyl or diethyl analogs are not publicly available.
| Evidence Dimension | Structural determinant of target engagement |
|---|---|
| Target Compound Data | 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 341968-07-8) |
| Comparator Or Baseline | 2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide (CAS 478247-23-3) and N'-(diphenylmethylene)-2-(methylamino)acetohydrazide (CAS 341968-05-6) |
| Quantified Difference | Not applicable; class-level inference. |
| Conditions | Inference based on patent claims for structurally related 4-substituted cyclohexylamine derivatives as thrombin inhibitors. |
Why This Matters
The cyclohexylamine moiety is a recognized pharmacophore for protease inhibition, distinguishing this compound from analogs with simpler amine substituents.
- [1] Veber, D.F., Lewis, S.D., Shafer, J.A., Feng, D.-M., Nutt, R.F. (1996). Thrombin inhibitors. Patent WO-9611697-A1. View Source
